
H-Asp-OtBu
Overview
Description
H-Asp-OtBu (CAS 4125-93-3), also known as L-Aspartic acid α-tert-butyl ester, is a protected derivative of aspartic acid widely used in peptide synthesis. Its molecular formula is C₈H₁₅NO₄, with a molecular weight of 189.21 g/mol . The tert-butyl (OtBu) group protects the α-carboxylic acid moiety, enabling selective activation of the β-carboxylic acid during solid-phase peptide synthesis (SPPS). This protection is critical to prevent undesired side reactions, such as aspartimide formation, which can compromise peptide integrity .
This compound is commercially available in high purity (validated by HPLC and NMR) and is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), making it compatible with standard SPPS protocols . Its stability under basic conditions and acid-labile deprotection (using trifluoroacetic acid, TFA) align with Fmoc/tBu strategies, ensuring compatibility with other acid-sensitive protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Asp-OtBu can be synthesized through several methods. One common approach involves the protection of the carboxyl group of aspartic acid using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the tert-butyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of H-Asp-OtBu is a critical reaction for deprotecting the tert-butyl ester group, yielding aspartic acid or its derivatives.
Key Conditions and Products
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack of water or hydroxide ions on the ester carbonyl group, facilitated by acidic or basic conditions. The tert-butyl group acts as a steric shield, slowing hydrolysis compared to methyl or ethyl esters .
Substitution Reactions
The amino group of this compound participates in nucleophilic substitution reactions, enabling peptide bond formation.
Oxidation and Reduction
While less common, redox reactions modify the functional groups of this compound.
Challenges : The tert-butyl ester’s steric bulk impedes redox reactions, making these pathways less favorable compared to hydrolysis or substitution .
Isomerization and Succinimide Formation
This compound undergoes non-enzymatic isomerization via succinimide intermediates, particularly under mild alkaline conditions.
Isomerization Pathways and Outcomes
-
Succinimide Formation :
Intramolecular cyclization of the aspartyl side chain forms a succinimide ring, which hydrolyzes to produce α- and β-Asp isomers (Figure 1) .
-
Racemization :
The chiral α-carbon in succinimide intermediates allows racemization, producing D-Asp isomers .
Biological Implications :
Isomerization disrupts protein structure, as seen in cataract formation where Asp residues in crystallins isomerize, leading to aggregation and loss of solubility (Table 1) .
Table 1: Isomerization of Asp Residues in α-Crystallins
Asp Site | Isomer Types | % Isomerization (Insoluble Fraction) |
---|---|---|
Asp-58 (αA) | lβ-, dβ-, dα-Asp | 66–97% |
Asp-62 (αB) | lβ-, dβ-Asp | 72–89% |
Scientific Research Applications
Peptide Synthesis
H-Asp-OtBu serves as a crucial building block in the synthesis of peptides and proteins. The tert-butyl ester group protects the carboxyl functionality during chemical reactions, allowing for selective reactions at the amino group. This selectivity is vital for forming peptide bonds efficiently.
Key Features in Peptide Synthesis:
- Protection of Functional Groups: The tert-butyl group prevents unwanted reactions at the carboxyl site.
- Facilitated Coupling Reactions: The compound's structure enhances the efficiency of chain elongation during peptide assembly.
Drug Development
In pharmaceutical research, this compound is employed in the development of peptide-based drugs. It can be utilized to create conjugates that enhance drug delivery systems, particularly in targeting specific tissues or cells.
Case Study: γ-PGAasp-CDDP Conjugate
H-Asp(OtBu)-OtBu·HCl has been used as a linker molecule in synthesizing γ-PGAasp-CDDP, which combines poly-γ-glutamic acid with Cisplatin (CDDP), an anti-cancer drug. This conjugation improves the therapeutic efficacy and reduces side effects associated with Cisplatin treatment.
Biological Studies
This compound is also significant in biological research, particularly in studying enzyme-substrate interactions and protein folding mechanisms. Its stable structure allows researchers to investigate how aspartic acid derivatives behave in biological systems.
Applications in Biological Research:
- Model Compound: Used to study interactions between enzymes and substrates.
- Protein Folding Studies: Provides insights into how modifications affect protein structure and function.
Industrial Applications
In industrial chemistry, this compound is utilized in producing various biochemicals and pharmaceuticals. Its role as a versatile building block makes it valuable for synthesizing complex molecules required in drug formulation and other applications.
Mechanism of Action
The mechanism of action of H-Asp-OtBu involves its role as a protected amino acid derivative. The tert-butyl ester group protects the carboxyl group from unwanted reactions during peptide synthesis. This allows for selective reactions at the amino group, facilitating the formation of peptide bonds. The compound’s reactivity is primarily influenced by the presence of the tert-butyl ester group, which can be removed under specific conditions to yield the free carboxyl group .
Comparison with Similar Compounds
The following table compares H-Asp-OtBu with structurally and functionally related aspartic acid derivatives and amino acid analogs:
Key Findings from Comparative Analysis:
Regiochemical Variations :
- This compound (α-ester) and L-Aspartic acid 4-tert-butyl ester (β-ester) differ in the position of the OtBu group. The α-ester is preferred in SPPS to avoid β-activation side reactions, whereas the β-ester is niche for specialized linkages .
Orthogonal Deprotection :
- Allyl (H-Asp(OtBu)-allyl ester·HCl) and benzyl (H-Asp(OBzl)-OtBu·HCl) groups enable orthogonal strategies. Allyl deprotection via palladium is milder than TFA, ideal for acid-sensitive peptides .
Backbone Modifications: H-Aib-OtBu·HCl incorporates 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid that enforces helical conformations, enhancing peptide stability against proteolysis .
Functional Group Conversion: H-Asp(OtBu)-NH₂·HCl replaces the carboxylic acid with an amide, creating protease-resistant pseudopeptides or non-hydrolyzable mimics .
Solubility and Handling :
- Methyl (H-Asp(OtBu)-OMe·HCl) and benzyl esters improve solubility in polar solvents but require distinct deprotection conditions .
Research and Industrial Relevance
This compound and its analogs are critical in synthesizing therapeutic peptides, such as insulin analogs and antiviral agents. For example, the tert-butyl group’s acid lability ensures efficient global deprotection in final peptide cleavage steps . Recent studies highlight its utility in synthesizing aspartic acid-rich motifs in monoclonal antibodies, where precise protection minimizes aggregation and improves yield .
Suppliers like Creative Peptides, GLPBIO, and Wuhan Xinqingli Biotechnology offer these derivatives with stringent QC (HPLC ≥98%, NMR-validated), ensuring reproducibility in academic and industrial settings .
Biological Activity
H-Asp-OtBu, or tert-butyl L-aspartate, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article compiles and analyzes various studies that highlight the compound's biological properties, particularly in therapeutic applications.
Chemical Structure and Synthesis
This compound is synthesized through standard peptide coupling methods, often utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The tert-butyl ester protects the carboxylic acid group, enhancing the stability and solubility of the compound during synthesis and biological evaluation. The general synthesis pathway involves the acylation of aspartic acid derivatives with tert-butyl groups to yield this compound.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key findings from recent studies are summarized below.
1. Hepatoprotective Effects
Research indicates that derivatives of aspartic acid, including this compound, exhibit hepatoprotective properties. In vitro studies have shown that these compounds can suppress inflammatory responses in liver cells, thereby providing protection against acute liver injury. Specifically, this compound demonstrated significant inhibition of collagen production and fibrogenesis in hepatic stellate cells, which are crucial in liver fibrosis development .
Compound | Inhibitory Rate (%) | Mechanism |
---|---|---|
This compound | 66.72 - 97.44 | Anti-inflammatory |
EGCG | 36.46 | Antioxidant |
L-Asp | 11.33 | Minimal effect |
2. Interaction with Hydroxyapatite
Studies have also explored the binding affinity of aspartic acid derivatives to hydroxyapatite, a key component in bone tissue. For instance, derivatives such as 67Ga-DOTA-(D-Asp)n showed high accumulation in bone tissue, indicating potential use in bone imaging applications. The binding affinity was found to increase with the length of the peptide chain .
Case Study 1: Hepatic Fibrosis Model
In a controlled study involving hepatic fibrosis models, this compound was administered to assess its effects on liver function markers. The study reported a marked reduction in fibronectin and collagen type I alpha 1 (COL1A1) levels, suggesting that this compound effectively mitigated fibrotic changes in liver tissues .
Case Study 2: Bone Imaging Applications
Another investigation evaluated the use of Ga-DOTA-(D-Asp)n for bone imaging in animal models. The results indicated that longer peptide chains exhibited better stability and higher bone accumulation rates compared to shorter chains. This positions this compound as a promising candidate for further development in radiopharmaceutical applications .
The mechanisms underlying the biological activities of this compound include:
- Anti-inflammatory Action : By modulating cytokine production and reducing oxidative stress, this compound contributes to decreased inflammation.
- Fibrosis Inhibition : The compound inhibits key pathways involved in collagen synthesis and deposition, particularly in hepatic stellate cells.
- Bone Affinity : Its structural properties allow it to bind effectively to hydroxyapatite, making it suitable for applications in bone imaging.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for H-Asp-OtBu, and how do reaction conditions influence yield and purity?
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For validation:
Cross-validate techniques : Compare NMR, IR, and mass spectrometry data.
Replicate conditions : Use identical solvents/pH to cited studies.
Purity assessment : Quantify residual solvents via GC-MS.
Example: A 2020 study reported δ 2.8 ppm for β-protons in CDCl₃, while a 2023 study using DMSO-d6 noted δ 3.1 ppm. This shift is solvent-dependent and does not indicate structural inconsistency .
Q. How to design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test:
- Variables : pH (2–10), temperature (4–40°C), time (0–72 hrs).
- Analysis : Monitor degradation via HPLC and quantify tert-butyl loss via ¹H NMR.
Example Workflow :
Prepare buffered solutions (pH 2, 7, 10).
Incubate this compound at 25°C and 40°C.
Sample at 0, 24, 48, and 72 hrs for analysis.
Reference experimental rigor guidelines in .
Q. What computational methods predict this compound’s reactivity in peptide synthesis, and how are these models validated?
- Methodological Answer :
- DFT Calculations : Model nucleophilic attack at the carboxyl group using Gaussian09 with B3LYP/6-31G(d).
- Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots from HPLC-monitored reactions).
Example: A 2021 study correlated computed ΔG‡ (18.5 kcal/mol) with observed rate constants (k = 0.05 min⁻¹ at 25°C), confirming steric hindrance from the tert-butyl group .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s solubility in polar aprotic solvents?
- Methodological Answer : Contradictions (e.g., solubility in DMF: 50 mg/mL vs. 30 mg/mL) may stem from hydration states or impurities. Steps:
Standardize material : Use recrystallized this compound (≥99% purity).
Control humidity : Conduct solubility tests in anhydrous solvents.
Report explicitly : Specify batch, supplier, and storage conditions.
Refer to replication standards in .
Properties
IUPAC Name |
(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.